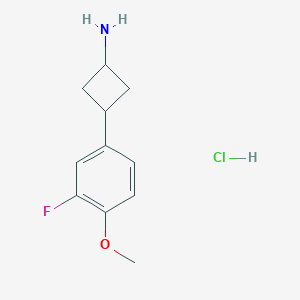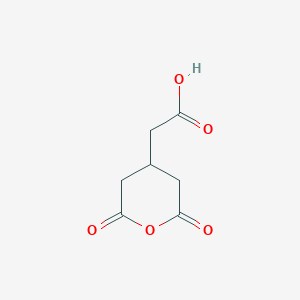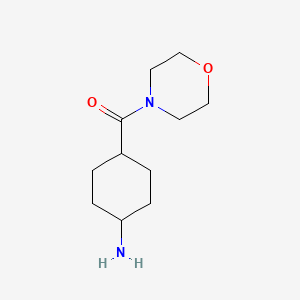
Octaethylporphinatoeisen(III)-chlorid
Übersicht
Beschreibung
Iron(III) octaethylporphine chloride is a synthetic porphyrin used in various industrial processes . It plays a significant role in the catalytic reduction of elemental oxygen (O2) and is also used in the study of heme catabolism and bioelectron transfer .
Physical And Chemical Properties Analysis
Iron(III) octaethylporphine chloride has a molecular weight of 624.06 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
Fe(OEP)Cl wird häufig bei der Synthese organischer Verbindungen eingesetzt . Seine einzigartige Struktur ermöglicht es ihm, als Katalysator in verschiedenen chemischen Reaktionen zu fungieren und die Bildung komplexer organischer Strukturen zu erleichtern.
Elektrochemische Metallabscheidung
Diese Verbindung spielt eine wichtige Rolle im Bereich der Elektrochemie . Es wird bei der elektrochemischen Abscheidung von Metallen verwendet, wo es hilft, den Abscheidungsprozess zu steuern und die Qualität der abgeschiedenen Metallschicht zu verbessern.
Abwasserbehandlung
Fe(OEP)Cl wird auch in Abwasserbehandlungsprozessen eingesetzt . Es kann dazu beitragen, schädliche Stoffe aus Abwasser zu entfernen und so zum Umweltschutz beizutragen.
Bildung von Langmuir-Blodgett-Dünnschichten
Fe(OEP)Cl kann zur Bildung von Langmuir-Blodgett (LB)-Dünnschichten verwendet werden . Diese Filme finden Anwendung in verschiedenen Bereichen, darunter Elektronik und Materialwissenschaften.
Elektrokatalytische Reduktion von Sauerstoff
Eine auf dem Au (111)-Substrat adsorbierte Eisen-Porphyrin-Adschicht wurde verwendet, um die elektrokatalytische Reduktion von O2 in HClO4 zu untersuchen . Diese Forschung könnte zu Fortschritten in der Energiespeicher- und -umwandlungstechnologie führen.
Biochemische Forschung
Octaethylporphinatoeisen(III)-chlorid ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die biowissenschaftliche Forschung verwendet werden kann .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Iron(III) octaethylporphine chloride plays a significant role in biochemical reactions due to its ability to mimic the behavior of heme proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions and catalyzing oxidation-reduction processes . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The nature of these interactions often involves the coordination of the iron center with the active sites of the enzymes, leading to changes in their catalytic activity.
Cellular Effects
Iron(III) octaethylporphine chloride influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of heme-containing enzymes, thereby impacting the production of reactive oxygen species (ROS) and the regulation of oxidative stress. Additionally, this compound can alter the expression of genes involved in iron homeostasis, leading to changes in cellular iron levels and metabolism. These effects are crucial for understanding the role of iron in cellular function and the development of iron-related diseases.
Molecular Mechanism
At the molecular level, Iron(III) octaethylporphine chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The iron center of the compound can coordinate with the active sites of enzymes, altering their structure and function. This coordination can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in iron metabolism and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(III) octaethylporphine chloride can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to Iron(III) octaethylporphine chloride can lead to changes in cellular function, including alterations in iron homeostasis and oxidative stress levels. These temporal effects are important for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of Iron(III) octaethylporphine chloride vary with different dosages in animal models . At low doses, the compound can enhance the activity of heme-containing enzymes and improve iron metabolism. At high doses, it can cause toxic effects, including oxidative stress, cellular damage, and disruption of iron homeostasis. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while adverse effects occur at higher doses. These dosage effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Iron(III) octaethylporphine chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate iron metabolism and oxidative stress . The compound can influence the activity of enzymes involved in heme synthesis, iron-sulfur cluster formation, and electron transport. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes. These interactions are essential for understanding the role of iron in cellular metabolism and the development of iron-related diseases.
Transport and Distribution
Within cells and tissues, Iron(III) octaethylporphine chloride is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via endocytosis and transported to various cellular compartments, including the mitochondria and lysosomes. It can also bind to transport proteins, such as transferrin, which facilitate its distribution throughout the body. These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of Iron(III) octaethylporphine chloride affects its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and oxidative stress. Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its localization and activity. Understanding the subcellular localization of Iron(III) octaethylporphine chloride is important for elucidating its role in cellular function and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMVGOWYAIRHR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3FeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725247 | |
| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28755-93-3 | |
| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



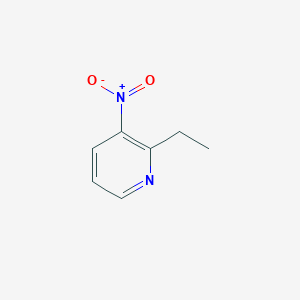

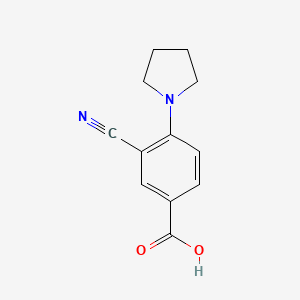
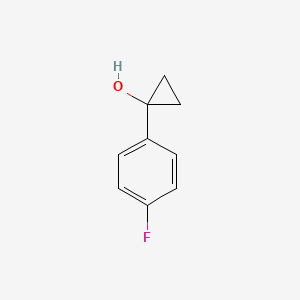
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)




